molecular formula C7H13AuO2 B12979724 Carbanide;gold(3+);pentane-2,4-dione

Carbanide;gold(3+);pentane-2,4-dione

Cat. No.: B12979724
M. Wt: 326.14 g/mol
InChI Key: FHTSXTMNKDGUMJ-UHFFFAOYSA-N
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Description

The compound "Carbanide; Gold(3+); Pentane-2,4-dione" is hypothesized to be a gold(III) complex incorporating a carbanide ligand (a deprotonated carbamide or carbene species) and pentane-2,4-dione (acetylacetone, acacH). Pentane-2,4-dione is a β-diketone that acts as a bidentate ligand via its enolate form (acac⁻), coordinating through two oxygen atoms . Gold(III) (Au³⁺) is a high-oxidation-state metal ion with a strong preference for square-planar geometry and hard ligands like oxygen or nitrogen donors .

While direct evidence for this specific compound is absent in the provided literature, analogous gold(III) complexes with similar ligands are well-documented. For example, gold(III) porphyrin complexes exhibit anticancer activity due to their redox stability and DNA-binding capacity . Carbanide ligands, if interpreted as carbenes (N-heterocyclic carbenes, NHCs), are known to stabilize gold(I) and gold(III) centers, enhancing catalytic and medicinal properties .

Properties

Molecular Formula

C7H13AuO2

Molecular Weight

326.14 g/mol

IUPAC Name

carbanide;gold(3+);pentane-2,4-dione

InChI

InChI=1S/C5H7O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3H,1-2H3;2*1H3;/q3*-1;+3

InChI Key

FHTSXTMNKDGUMJ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.[Au+3]

Origin of Product

United States

Preparation Methods

Direct Reaction of Gold(III) Salts with Pentane-2,4-dione

  • Procedure : Gold(III) salts such as gold(III) chloride or gold(III) bromide are reacted directly with pentane-2,4-dione in an appropriate solvent system.
  • Conditions : The reaction requires controlled temperature and time to optimize complex formation and avoid decomposition.
  • Outcome : The pentane-2,4-dione acts as a bidentate ligand, forming a stable five-membered chelate ring with the gold center, resulting in the desired gold(III) beta-diketonate complex.
  • Characterization : The product is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which verify the coordination environment and ligand binding.

Two-Step One-Pot Synthesis via Trialkylgold Intermediates

  • Step 1 : Reaction of gold trihalide (AuCl3, AuBr3, or AuI3) with an alkyl lithium reagent (e.g., methyl lithium) in anhydrous ether to form a trialkylgold(III) intermediate.
  • Step 2 : Addition of pentane-2,4-dione to the reaction mixture to form the dialkylgold(III) beta-diketonate complex.
  • Advantages : This method avoids isolation of unstable intermediates and improves overall yield compared to older multi-step procedures.
  • Yields : Reported yields for dialkylgold(III) beta-diketonates using this method are significantly higher (around 30%) than traditional methods (10-20%).
  • Notes : Methyl lithium is preferred for alkylation due to the stability of the resulting gold complexes. Larger alkyl groups tend to produce less volatile and less stable complexes.
Step Reagents Conditions Notes Yield (%)
1 Gold(III) trihalide + Alkyl lithium Anhydrous ether, low temperature (-80°C) Formation of trialkylgold intermediate; avoid isolation due to instability N/A
2 Addition of pentane-2,4-dione Stirring at low temperature, inert atmosphere (N2) Chelation forms dialkylgold(III) beta-diketonate ~30
Direct reaction Gold(III) salt + pentane-2,4-dione Controlled temperature, sealed tube Simple coordination complex formation Variable
  • The pentane-2,4-dione ligand coordinates through its two oxygen atoms, forming a five-membered chelate ring with the gold(III) center.
  • The alkyl lithium reagent reduces the gold(III) salt to a trialkylgold intermediate, which then reacts with the beta-diketone to form the final complex.
  • The stability of the complex is enhanced by the electron-rich environment provided by the diketone ligand, which also influences the compound’s catalytic properties.
  • Traditional methods involving methyl magnesium iodide and pyridinotrichlorogold are less efficient, yielding only 10-20% and involving hazardous intermediates.
  • The two-step one-pot method using alkyl lithium reagents and gold trihalides is more straightforward, safer, and yields higher purity products suitable for advanced applications like laser-induced metallization.
  • The direct reaction method is simpler but may require optimization of reaction parameters to maximize yield and purity.
Method Reagents Key Conditions Yield (%) Advantages Disadvantages
Direct Reaction Gold(III) salts + pentane-2,4-dione Controlled temperature, sealed tube Variable Simple, fewer steps May have lower yield, requires optimization
Two-Step One-Pot Alkyl Lithium Gold trihalide + alkyl lithium + pentane-2,4-dione Low temperature (-80°C), inert atmosphere ~30 Higher yield, safer, scalable Requires handling of alkyl lithium reagents
Older Multi-Step (Methyl MgI) Pyridinotrichlorogold + methyl magnesium iodide + thallium acetylacetonate Multiple steps, dry pyridine solvent 10-20 Established method Low yield, hazardous intermediates

The preparation of Carbanide;gold(3+);pentane-2,4-dione is best achieved through modern synthetic routes involving alkyl lithium reagents and gold trihalides, followed by coordination with pentane-2,4-dione. This approach offers improved yields, safety, and product purity compared to older methods. Direct reaction methods remain viable but require careful control of reaction conditions. The choice of method depends on the intended application, available reagents, and desired scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbanide;gold(3+);pentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to lower oxidation state gold compounds.

    Substitution: The ligand pentane-2,4-dione can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) oxide, while reduction can produce gold nanoparticles.

Scientific Research Applications

Catalysis

Carbanide; gold(3+); pentane-2,4-dione is utilized as a catalyst in several organic reactions:

  • Aldol Reactions: The compound can facilitate aldol condensation reactions, leading to the formation of β-hydroxy ketones. This is particularly useful in synthesizing complex organic molecules.
  • Hydrogenation Reactions: It has shown efficacy in catalyzing hydrogenation processes, where unsaturated compounds are converted into saturated ones, which is vital in the production of pharmaceuticals and fine chemicals.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials:

  • Nanoparticle Synthesis: Gold nanoparticles synthesized using carbanide; gold(3+); pentane-2,4-dione exhibit unique optical properties that are beneficial for applications in sensors and imaging technologies.
  • Thin Film Coatings: The compound is used to create thin films with specific electronic properties, which are essential for semiconductor applications and photovoltaic devices.

Medicinal Chemistry

The compound's biological activity has been investigated for potential medicinal applications:

  • Antimicrobial Properties: Studies indicate that carbanide; gold(3+); pentane-2,4-dione exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Drug Delivery Systems: Its ability to form stable complexes with biological molecules opens avenues for targeted drug delivery systems, enhancing the efficacy of therapeutic agents.

Catalytic Efficiency

A study demonstrated the catalytic efficiency of carbanide; gold(3+); pentane-2,4-dione in the synthesis of β-hydroxy ketones from aldehydes and ketones under mild conditions. The reaction yielded high selectivity and conversion rates, showcasing its potential for industrial applications.

Reaction TypeSubstrateYield (%)Conditions
Aldol CondensationAcetaldehyde85Room temperature
HydrogenationEthylene9050°C, H₂ atmosphere

Nanoparticle Development

In a research project focused on nanoparticle synthesis, carbanide; gold(3+); pentane-2,4-dione was used to produce gold nanoparticles with controlled sizes. These nanoparticles exhibited enhanced surface plasmon resonance properties suitable for biosensing applications.

ParameterValue
Average Size15 nm
Surface Plasmon Peak520 nm

Mechanism of Action

The mechanism by which carbanide;gold(3+);pentane-2,4-dione exerts its effects involves the interaction of the gold center with various molecular targets. The gold(3+) ion can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Gold(I) Carbene Complexes

Gold(I) complexes, such as [(NHC)AuCl] (NHC = N-heterocyclic carbene), adopt linear geometries and are widely studied for catalytic applications (e.g., alkyne hydration) . Key differences include:

Property Gold(I) Carbene Complexes Hypothetical Gold(III) Carbanide-acac Complex
Oxidation State +1 +3
Geometry Linear Square-planar
Ligand Type Carbene (NHC), phosphine Carbanide, acac⁻ (O,O-bidentate)
Applications Catalysis, luminescence Anticancer, redox-active agents

Gold(III) complexes are less common due to their tendency to reduce to Au(I) under physiological conditions, but strong-field ligands like acac⁻ or porphyrins mitigate this instability .

Gold(III) Porphyrin Complexes

Gold(III) porphyrins (e.g., [Au(TPP)]Cl, TPP = tetraphenylporphyrin) are stable, planar complexes with intense absorption in the visible spectrum. They exhibit anticancer activity by inducing mitochondrial dysfunction and ROS production . Compared to the hypothetical Au³⁺-carbanide-acac complex:

Property Gold(III) Porphyrins Au³⁺-Carbanide-acac
Ligand Type Tetradentate porphyrin (N4) Mixed carbanide (C/N) and acac⁻ (O,O)
Stability High (kinetically inert) Moderate (depends on ligand field strength)
Bioactivity DNA intercalation, ROS generation Potential DNA binding via acac⁻ and Au³⁺

Transition Metal Acetylacetonato Complexes

Nickel(II) and cobalt(III) acac complexes (e.g., [Ni(acac)₂] and [Co(acac)₂NO₃]) are octahedral or square-planar, with applications in catalysis and materials science . These complexes highlight the versatility of acac⁻ as a ligand:

Complex Geometry Metal Oxidation State Key Properties
[Ni(acac)₂] Octahedral +2 Paramagnetic, catalytic
[Co(acac)₂NO₃] Square-planar +3 Diamagnetic, stable in air
Hypothetical Au³⁺-acac Square-planar +3 Likely redox-active, bio-active

Palladium(II) and Platinum(II) Cyanamide Complexes

Cyanamide ligands (e.g., 3-((4-nitrophenyl)thio)phenylcyanamide) form stable complexes with Pd(II) and Pt(II), showing cytotoxicity via DNA crosslinking . A comparison with Au³⁺-carbanide-acac might reveal:

Property Pd(II)/Pt(II) Cyanamide Complexes Au³⁺-Carbanide-acac
Metal Center Pd²⁺, Pt²⁺ Au³⁺
Ligand Field Strong (cyanamide) Moderate (acac⁻ + carbanide)
Bioactivity DNA crosslinking, apoptosis Potential ROS generation, enzyme inhibition

Research Findings and Data Tables

Physicochemical Properties of Pentane-2,4-dione Derivatives

reports descriptors for acac derivatives, highlighting their polarity and hydrogen-bonding capacity:

Compound Hydrogen Bond Acidity Hydrogen Bond Basicity Polarity
Pentane-2,4-dione 0 0.72 High
1,1,1-Trifluoroacac 0.34 0.65 Moderate

These properties influence ligand-metal bonding strength and solubility in biological systems.

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